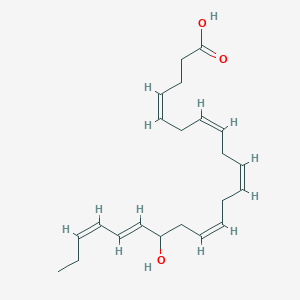
(±)16-HDHA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
(±)16-Hydroxy Docosahexaenoic Acid is primarily synthesized through the autoxidation of docosahexaenoic acid in vitro . This process involves the exposure of DHA to oxygen, leading to the formation of various hydroxylated derivatives, including (±)16-Hydroxy Docosahexaenoic Acid . Additionally, it can be produced by incubating DHA in rat liver, brain, and intestinal microsomes . The reaction conditions typically involve maintaining a controlled environment to facilitate the autoxidation process.
Analyse Des Réactions Chimiques
(±)16-Hydroxy Docosahexaenoic Acid undergoes several types of chemical reactions, including:
Oxidation: As an autoxidation product, it is formed through the oxidation of DHA.
Reduction: It can potentially undergo reduction reactions, although specific conditions and reagents for this process are less commonly documented.
Substitution: The hydroxyl group in (±)16-Hydroxy Docosahexaenoic Acid can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxygen for oxidation and specific reducing agents for reduction reactions. The major products formed from these reactions are various hydroxylated derivatives of DHA .
Applications De Recherche Scientifique
(±)16-Hydroxy Docosahexaenoic Acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of (±)16-Hydroxy Docosahexaenoic Acid involves its role as a marker of oxidative stress. It is formed through the autoxidation of DHA, a process that generates reactive oxygen species (ROS) and other oxidative products . These oxidative products can interact with cellular components, leading to oxidative damage and stress. The molecular targets and pathways involved include the lipid peroxidation pathway and the generation of ROS .
Comparaison Avec Des Composés Similaires
(±)16-Hydroxy Docosahexaenoic Acid is unique due to its specific formation through the autoxidation of DHA and its role as a marker of oxidative stress. Similar compounds include other hydroxylated derivatives of DHA, such as:
- 8-Hydroxy Docosahexaenoic Acid
- 10-Hydroxy Docosahexaenoic Acid
- 14-Hydroxy Docosahexaenoic Acid
- 17-Hydroxy Docosahexaenoic Acid
- 20-Hydroxy Docosahexaenoic Acid
These compounds share similar properties and functions but differ in the position of the hydroxyl group on the DHA molecule, which can influence their specific roles and applications.
Propriétés
Formule moléculaire |
C22H32O3 |
|---|---|
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
(4Z,7Z,10Z,13Z,17E,19Z)-16-hydroxydocosa-4,7,10,13,17,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-15-18-21(23)19-16-13-11-9-7-5-6-8-10-12-14-17-20-22(24)25/h3-4,6-9,12-16,18,21,23H,2,5,10-11,17,19-20H2,1H3,(H,24,25)/b4-3-,8-6-,9-7-,14-12-,16-13-,18-15+ |
Clé InChI |
CSXQXWHAGLIFIH-VUARBJEWSA-N |
SMILES |
CCC=CC=CC(CC=CCC=CCC=CCC=CCCC(=O)O)O |
SMILES isomérique |
CC/C=C\C=C\C(C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)O |
SMILES canonique |
CCC=CC=CC(CC=CCC=CCC=CCC=CCCC(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]propyl N-(2,6-difluorophenyl)carbamate](/img/structure/B1250165.png)
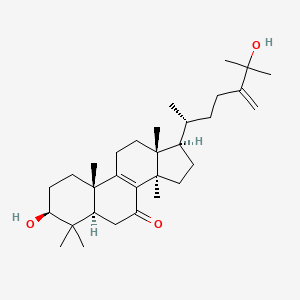


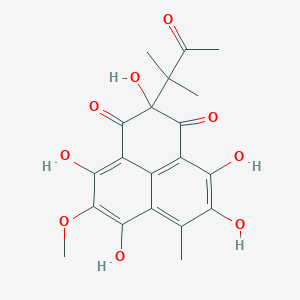
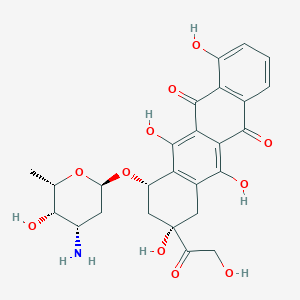
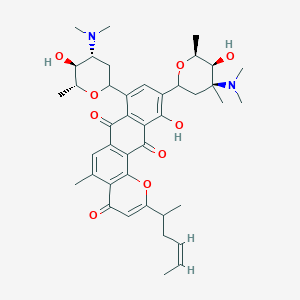




![2-[[2-[(Dimethylamino)methyl]phenyl]thio]-5-fluoroaniline](/img/structure/B1250184.png)
![4-[2-(4-azidophenyl)-4-(3-iodophenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B1250185.png)

